molecular formula C14H15ClO2 B1211735 Clofurac CAS No. 60986-89-2

Clofurac

Cat. No. B1211735
Key on ui cas rn: 60986-89-2
M. Wt: 250.72 g/mol
InChI Key: FFPGKSCPXZYKFO-UHFFFAOYSA-N
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Patent
US04252817

Procedure details

5 g of 5-chloro-4-cyclohexyl-2-hydroxyphenylacetic acid are dissolved in toluene with heating, 50 mg of p-toluenesulphonic acid are added, and the mixture is boiled in a water separator for 3 hours. The oil obtained after evaporation is purified on a 100-fold quantity of silica gel Merck. The desired product is eluted with chloroform and recrystallized from methylene chloride/petroleum ether. The crystals have an M.P. of 100°-102°.
Name
5-chloro-4-cyclohexyl-2-hydroxyphenylacetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:4][C:5]([OH:12])=[C:6]([CH2:8][C:9](O)=[O:10])[CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)=[CH:4][C:5]2[O:12][C:9](=[O:10])[CH2:8][C:6]=2[CH:7]=1

Inputs

Step One
Name
5-chloro-4-cyclohexyl-2-hydroxyphenylacetic acid
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)CC(=O)O)O)C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
after evaporation
CUSTOM
Type
CUSTOM
Details
is purified on a 100-fold quantity of silica gel Merck
WASH
Type
WASH
Details
The desired product is eluted with chloroform
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride/petroleum ether

Outcomes

Product
Name
Type
Smiles
ClC=1C(=CC2=C(CC(O2)=O)C1)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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